molecular formula C15H12O2 B12560892 2-Hydroxy-5-(2-phenylethenyl)benzaldehyde CAS No. 160517-08-8

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde

Cat. No.: B12560892
CAS No.: 160517-08-8
M. Wt: 224.25 g/mol
InChI Key: AMEQINUANFMCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a hydroxyl group and a phenylethenyl group attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-phenylethenyl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with styrene under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-phenylethenyl)benzaldehyde involves its interaction with cellular components. The compound can act as a redox-active agent, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and other biological effects. The molecular targets include enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde:

    5-Methoxy-2-hydroxybenzaldehyde: An isomer with a methoxy group instead of the phenylethenyl group.

Uniqueness

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

160517-08-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-hydroxy-5-(2-phenylethenyl)benzaldehyde

InChI

InChI=1S/C15H12O2/c16-11-14-10-13(8-9-15(14)17)7-6-12-4-2-1-3-5-12/h1-11,17H

InChI Key

AMEQINUANFMCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.